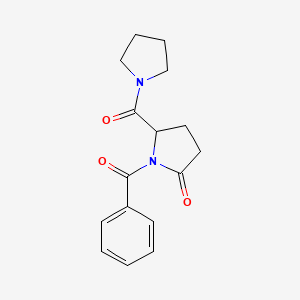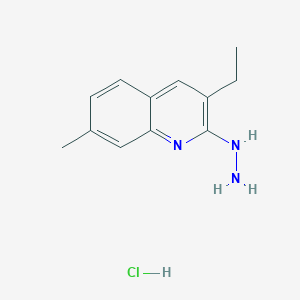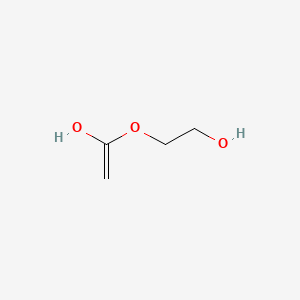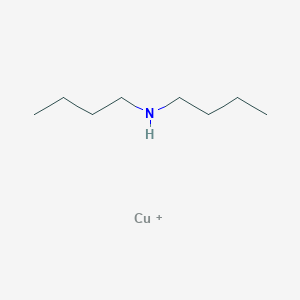
N-butylbutan-1-amine;copper(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butylbutan-1-amine;copper(1+) is a chemical compound that consists of N-butylbutan-1-amine coordinated with a copper(1+) ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butylbutan-1-amine;copper(1+) typically involves the reaction of N-butylbutan-1-amine with a copper(1+) salt. The reaction is carried out under controlled conditions to ensure the proper coordination of the amine with the copper ion. Commonly used copper salts include copper(I) chloride or copper(I) bromide. The reaction is usually performed in an inert atmosphere to prevent oxidation of the copper ion.
Industrial Production Methods
Industrial production of N-butylbutan-1-amine;copper(1+) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
N-butylbutan-1-amine;copper(1+) can undergo various chemical reactions, including:
Oxidation: The copper(1+) ion can be oxidized to copper(2+) under certain conditions.
Reduction: The copper(1+) ion can be reduced back to its metallic state.
Substitution: The amine group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(2+) complexes, while substitution reactions may produce various substituted amines.
科学研究应用
N-butylbutan-1-amine;copper(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization.
Medicine: Research is ongoing into its potential use in developing new drugs, particularly those targeting copper-related pathways.
Industry: It is used in the production of specialty chemicals and materials, including coatings and catalysts.
作用机制
The mechanism of action of N-butylbutan-1-amine;copper(1+) involves the coordination of the amine to the copper ion, which can then participate in various chemical reactions. The copper ion can act as a Lewis acid, facilitating reactions by stabilizing intermediates and transition states. The specific molecular targets and pathways depend on the particular application and reaction conditions.
相似化合物的比较
Similar Compounds
Dibutylamine: Similar in structure but lacks the copper ion.
Copper(1+) complexes: Various other copper(1+) complexes with different ligands.
Uniqueness
N-butylbutan-1-amine;copper(1+) is unique due to the combination of the amine ligand and the copper(1+) ion, which imparts specific properties and reactivity. This makes it particularly useful in applications where both the amine and copper ion play crucial roles.
属性
CAS 编号 |
77590-48-8 |
|---|---|
分子式 |
C8H19CuN+ |
分子量 |
192.79 g/mol |
IUPAC 名称 |
N-butylbutan-1-amine;copper(1+) |
InChI |
InChI=1S/C8H19N.Cu/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;/q;+1 |
InChI 键 |
ZBAUKSWWFOFEFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCCCC.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



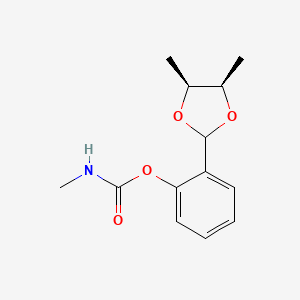
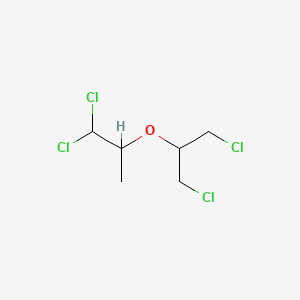
![[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)
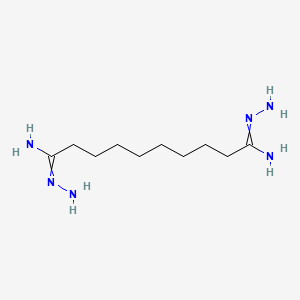

![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
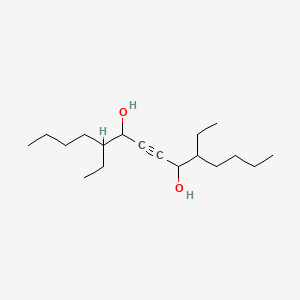
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
